molecular formula C11H14 B13810445 Benzene, (1-ethyl-1-propenyl)- CAS No. 4165-86-0

Benzene, (1-ethyl-1-propenyl)-

Cat. No.: B13810445
CAS No.: 4165-86-0
M. Wt: 146.23 g/mol
InChI Key: WSZVSPSKVZOVQE-XCVCLJGOSA-N
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Description

Benzene, (1-ethyl-1-propenyl)- (CAS 4701-36-4) is an aromatic hydrocarbon derivative with the molecular formula C₁₁H₁₄ and a molecular weight of 146.23 g/mol . Its structure consists of a benzene ring substituted with a branched alkenyl group (1-ethyl-1-propenyl), which introduces steric and electronic effects that influence its physical and chemical behavior. This compound is structurally distinct due to the presence of both ethyl and propenyl moieties on the same carbon, creating a unique substituent configuration. It has been identified in analytical chemistry contexts, such as gas chromatography-mass spectrometry (GC-MS) analyses .

Properties

CAS No.

4165-86-0

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

[(E)-pent-2-en-3-yl]benzene

InChI

InChI=1S/C11H14/c1-3-10(4-2)11-8-6-5-7-9-11/h3,5-9H,4H2,1-2H3/b10-3+

InChI Key

WSZVSPSKVZOVQE-XCVCLJGOSA-N

Isomeric SMILES

CC/C(=C\C)/C1=CC=CC=C1

Canonical SMILES

CCC(=CC)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, (1-ethyl-1-propenyl)- typically involves the alkylation of benzene with appropriate alkyl halides under Friedel-Crafts conditions. This reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl3). The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods

Industrial production of Benzene, (1-ethyl-1-propenyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, (1-ethyl-1-propenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzene, (1-ethyl-1-propenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, (1-ethyl-1-propenyl)- involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a positively charged benzenonium intermediate, which then undergoes further reactions to yield the final product . The pathways involved include the formation of carbocation intermediates and subsequent nucleophilic attack.

Comparison with Similar Compounds

Benzene, (1-methyl-1-propenyl)-, (E)- (CAS 768-00-3)

  • Molecular Formula : C₁₀H₁₂
  • Molecular Weight : 132.20 g/mol
  • Key Difference : Replaces the ethyl group with a methyl group, reducing steric bulk. The (E)-isomer configuration affects spatial arrangement and reactivity .

Benzene, (1-methylethyl)- (Cumene, CAS 98-82-8)

  • Molecular Formula : C₉H₁₂
  • Molecular Weight : 120.19 g/mol
  • Key Difference : A simpler branched alkyl substituent (isopropyl group) without unsaturated bonds, leading to lower reactivity in addition reactions .

Ethylbenzene (CAS 100-41-4)

  • Molecular Formula : C₈H₁₀
  • Molecular Weight : 106.17 g/mol
  • Key Difference : A single ethyl substituent, lacking the propenyl group, resulting in reduced conjugation and different applications (e.g., styrene production) .

Benzene, (1-ethylpropyl)- (CAS 1196-58-3)

  • Molecular Formula : C₁₁H₁₆
  • Molecular Weight : 148.24 g/mol
  • Key Difference : A fully saturated substituent (ethylpropyl group), eliminating the alkene’s capacity for electrophilic addition .

Physical Properties

Compound CAS Number Boiling Point (°C) Molecular Weight Substituent Type
Benzene, (1-ethyl-1-propenyl)- 4701-36-4 Not reported 146.23 Branched alkenyl (ethyl + propenyl)
Benzene, (1-methyl-1-propenyl)- 768-00-3 94.05 (at 4 kPa) 132.20 Branched alkenyl (methyl + propenyl)
Cumene 98-82-8 152–153 120.19 Branched alkyl (isopropyl)
Ethylbenzene 100-41-4 136.2 106.17 Linear alkyl (ethyl)

Key Observations :

  • The presence of unsaturated bonds (e.g., propenyl groups) increases molecular weight and may elevate boiling points compared to saturated analogues like ethylbenzene. However, steric effects from branched substituents can counteract this trend .
  • Benzene, (1-ethyl-1-propenyl)- has a higher molecular weight than cumene and ethylbenzene, suggesting greater intermolecular forces, though experimental boiling point data is lacking .

Electrophilic Substitution

  • Benzene, (1-ethyl-1-propenyl)- : The propenyl group’s electron-withdrawing effect via conjugation may deactivate the benzene ring, directing electrophilic attacks to specific positions. However, steric hindrance from the ethyl group could slow reaction rates .

Metabolism and Toxicity

  • Ethylbenzene and cumene are metabolized via cytochrome P-450 enzymes (e.g., CYP2E1), producing reactive epoxides.

Research Findings and Gaps

  • Stereochemical Effects: Evidence from catechin derivatives () highlights how substituent orientation (cis/trans) impacts biological activity.
  • Data Limitations : Experimental data on physicochemical properties (e.g., melting point, solubility) and spectroscopic profiles (NMR, IR) for Benzene, (1-ethyl-1-propenyl)- are sparse, necessitating further characterization .

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